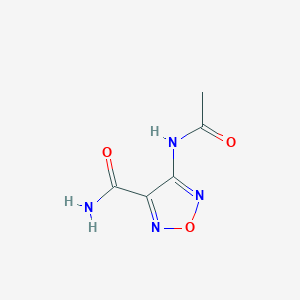
4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide is a chemical compound with a molecular formula of C5H6N4O3. This compound is of significant interest in scientific research due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, which can lead to its antitumor and antifungal effects. It has also been suggested that the compound may have anti-inflammatory effects by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide has a variety of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and fungal cells. It has also been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide in lab experiments is its potential as a new drug candidate. The compound has been shown to exhibit antitumor and antifungal activity, as well as anti-inflammatory effects. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound.
Future Directions
There are several potential future directions for research on 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide. One area of interest is in the development of new drugs based on the compound. Further studies are needed to determine the safety and efficacy of the compound in humans. Another potential direction is in the study of the compound's mechanism of action. Understanding how the compound works could lead to the development of new drugs with similar properties. Additionally, further research could be done to explore the compound's potential applications in other areas, such as in the treatment of inflammatory diseases.
In conclusion, 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide is a chemical compound with potential applications in various fields of scientific research. The compound has been studied for its potential use as a new drug candidate, as well as for its anti-inflammatory and antifungal properties. While there are limitations to using the compound in lab experiments, further research is needed to determine its safety and efficacy. There are also several potential future directions for research on the compound, including the development of new drugs and the study of its mechanism of action.
Synthesis Methods
The synthesis of 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide involves the reaction of 2-amino-5-nitrothiazole with acetic anhydride and sodium acetate in acetic acid. The resulting product is then treated with hydrazine hydrate to yield 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide.
Scientific Research Applications
4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the areas of interest is in the development of new drugs. The compound has been found to exhibit antitumor and antifungal activity. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
4-acetamido-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-2(10)7-5-3(4(6)11)8-12-9-5/h1H3,(H2,6,11)(H,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMIGZNXQHAVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-1,2,5-oxadiazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990037.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2990039.png)




![Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid](/img/structure/B2990048.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)

![Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2990055.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)
![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)